Lipophilicity Differentiation: 7-Chloro vs. Unsubstituted Chroman-4-amine
The 7-chloro substituent confers a calculated LogP value of 1.49 to 7-Chlorochroman-4-amine, representing a substantial increase in lipophilicity compared to the unsubstituted chroman-4-amine scaffold [1]. This chlorine substitution adds both lipophilic bulk and electronic effects that quantitatively alter membrane permeability predictions, a critical parameter for CNS-targeted and cell-permeable compound design [2].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.49 |
| Comparator Or Baseline | Unsubstituted chroman-4-amine (typical LogP range for unsubstituted chroman scaffolds is approximately 0.8-1.1 based on class-level inference; exact measured value not available in open sources) |
| Quantified Difference | Approximately +0.4 to +0.7 LogP units higher for 7-chloro derivative |
| Conditions | Calculated LogP using standard cheminformatics algorithms (Chem-space database) |
Why This Matters
Higher LogP correlates with enhanced passive membrane permeability, making 7-Chlorochroman-4-amine a preferred starting material for CNS-penetrant and intracellular-targeting compound libraries.
- [1] Chem-space. 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine. CSSB00000730169. LogP = 1.49. Accessed 2026. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. View Source
